2-Brom-1,3,3,3-Tetrafluorprop-1-en

Übersicht

Beschreibung

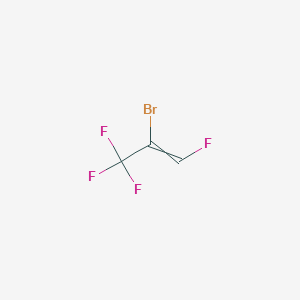

2-Bromo-1,3,3,3-tetrafluoropropene, also known as 2-BTP, is an organofluorine compound belonging to the family of fluoroalkenes. It is a colorless gas with a boiling point of -37.5 °C and a molecular weight of 152.99 g/mol. It is a highly reactive compound and has a wide range of applications in organic synthesis, pharmaceuticals, and materials science.

Wissenschaftliche Forschungsanwendungen

Kältemittel

“2-Brom-1,3,3,3-Tetrafluorprop-1-en” ist ein Hydrofluoroolefin, das als “vierte Generation” von Kältemitteln entwickelt wurde, um Fluide wie R-134a zu ersetzen . Es wird in der Klimaanlage von Fahrzeugen und anderen Anwendungen eingesetzt .

Treibmittel

Diese Verbindung wird als Treibmittel für Schaum- und Aerosolanwendungen verwendet . Das Treibmittel hilft, eine zellulare Struktur aus einem flüssigen Kunststoffharz zu erzeugen, und im Fall von Schaumstoff verbessert es seine isolierenden Eigenschaften.

Lufthörner und Gasstaubsauger

“this compound” wird in Lufthörnern und Gasstaubsaugern verwendet . In Lufthörnern dient es als Treibmittel, um den lauten Lärm zu erzeugen, und in Gasstaubsaugern wird es zur Reinigung elektronischer Geräte und anderer empfindlicher Geräte verwendet.

Thermophysikalische Eigenschaftsmodelle

Ingenieure und Ausrüstungsdesigner verwenden thermophysikalische Eigenschaftsmodelle von “this compound”, um sie bei ihrer Arbeit zu unterstützen . Diese Modelle umfassen den gesamten Fluidbereich, einschließlich Dampf-, Flüssig- und überkritischer Bereiche .

Chemische Synthese

“this compound” wird in der chemischen Synthese verwendet . Es ist ein wichtiger Bestandteil bei der Herstellung verschiedener chemischer Verbindungen.

Forschung und Entwicklung

Diese Verbindung wird in der Forschung und Entwicklung auf dem Gebiet der Chemie verwendet . Seine einzigartigen Eigenschaften machen es zu einer wertvollen Ressource für Wissenschaftler, die neue chemische Reaktionen und Prozesse untersuchen.

Wirkmechanismus

Target of Action

2-Bromo-1,3,3,3-tetrafluoroprop-1-ene, also known as 2-Bromo-1,3,3,3-tetrafluoropropene, is a synthetic compound with a variety of applications. It has been used as a flame retardant and a lubricant additive , suggesting that its targets may be related to these applications.

Action Environment

The action of 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene can be influenced by various environmental factors. For instance, its effectiveness as a flame retardant may be affected by the presence of other compounds, temperature, and pressure . As a lubricant additive, its action may be influenced by the properties of the other compounds present, as well as physical conditions such as temperature and pressure

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Bromo-1,3,3,3-tetrafluoropropene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further react with cellular macromolecules, potentially leading to toxic effects .

Cellular Effects

The effects of 2-Bromo-1,3,3,3-tetrafluoropropene on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Bromo-1,3,3,3-tetrafluoropropene can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular metabolism . Additionally, it can cause oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions .

Molecular Mechanism

At the molecular level, 2-Bromo-1,3,3,3-tetrafluoropropene exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions . Additionally, 2-Bromo-1,3,3,3-tetrafluoropropene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2-Bromo-1,3,3,3-tetrafluoropropene can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-1,3,3,3-tetrafluoropropene is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 2-Bromo-1,3,3,3-tetrafluoropropene can lead to chronic effects on cellular function, such as persistent oxidative stress and prolonged activation of stress response pathways .

Dosage Effects in Animal Models

The effects of 2-Bromo-1,3,3,3-tetrafluoropropene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxic effects. For example, high doses of 2-Bromo-1,3,3,3-tetrafluoropropene have been associated with liver toxicity, characterized by elevated liver enzymes and histopathological changes in liver tissue . Additionally, threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects occur .

Metabolic Pathways

2-Bromo-1,3,3,3-tetrafluoropropene is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Bromo-1,3,3,3-tetrafluoropropene, leading to the formation of reactive intermediates that can further react with cellular macromolecules . The compound can also affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 2-Bromo-1,3,3,3-tetrafluoropropene within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 2-Bromo-1,3,3,3-tetrafluoropropene can bind to intracellular proteins, which can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 2-Bromo-1,3,3,3-tetrafluoropropene is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Bromo-1,3,3,3-tetrafluoropropene can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . This localization can influence the compound’s effects on cellular function and its overall biochemical activity .

Eigenschaften

IUPAC Name |

2-bromo-1,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF4/c4-2(1-5)3(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAJMLHFWTWPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381175 | |

| Record name | 2-Bromo-1,3,3,3-tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396716-43-1 | |

| Record name | 2-Bromo-1,3,3,3-tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)

![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)